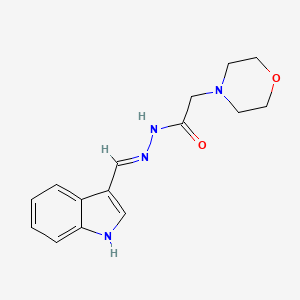![molecular formula C18H23NO3 B6078292 (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was initially synthesized by Alexander Shulgin in the 1960s and has been used in scientific research ever since. DOM is a potent hallucinogen that produces effects similar to those of LSD, mescaline, and other psychedelic substances.
Mécanisme D'action
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine acts primarily as a partial agonist at the serotonin 2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including 2B, 2C, and 1A. The exact mechanism of action of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to involve the activation of these receptors and the subsequent modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are similar to those of other hallucinogens. It produces alterations in perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine also affects the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are thought to be involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of hallucinogens on specific receptor subtypes and to investigate the role of these receptors in the mechanism of action of psychedelics. However, one limitation of using (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is its potential for abuse and the associated ethical concerns. Additionally, the effects of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are highly variable and can be influenced by a variety of factors, including dose, set, and setting.
Orientations Futures
There are several future directions for research on (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine and other hallucinogens. One direction is to investigate the potential therapeutic uses of psychedelics in the treatment of mental illness, such as depression, anxiety, and PTSD. Another direction is to study the effects of hallucinogens on the brain and behavior using advanced neuroimaging techniques, such as fMRI and PET. Additionally, there is a need for further research on the safety and efficacy of psychedelics, as well as their potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-nitropropene. This compound is then reduced with sodium borohydride to yield (2,4-dimethoxyphenyl)-2-nitropropene. The final step involves the reaction of (2,4-dimethoxyphenyl)-2-nitropropene with 4-methoxyphenylacetone in the presence of aluminum chloride to form (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine.
Applications De Recherche Scientifique
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the mechanism of action of hallucinogens. (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been used in human studies to study the effects of hallucinogens on perception, mood, and cognition. Additionally, (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used in studies investigating the potential therapeutic uses of psychedelics in the treatment of mental illness.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(11-14-5-7-15(20-2)8-6-14)19-17-10-9-16(21-3)12-18(17)22-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNXEPCRSSQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6078235.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6078249.png)
![N-(2-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B6078253.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![N-(2-methoxybenzyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078278.png)
![ethyl 4-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6078298.png)
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6078310.png)

![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)